molecular formula C9H16N2O3 B7920947 [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7920947
M. Wt: 200.23 g/mol
InChI Key: TUWGYEMNBIILPE-QMMMGPOBSA-N
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Description

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine ring is crucial for its biological activity, as the (S)-configured center can influence its binding affinity and specificity toward biological targets . This compound serves as a key synthetic intermediate or building block for the development of novel pharmaceutical agents. Pyrrolidine rings are a common feature in a wide range of therapeutic drugs, and their synthesis from proline-derived precursors is a well-established strategy in organic chemistry . Researchers value this compound for exploring new pathways in the synthesis of potential bioactive molecules. Its structure, featuring both acetyl and acetic acid functional groups, makes it a versatile scaffold for further chemical modification and conjugation. The compound is provided for research purposes only and must not be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[(2S)-1-acetylpyrrolidin-2-yl]methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(11)5-10-6-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWGYEMNBIILPE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of (S)-2-Methylpyrrolidine

The chiral pyrrolidine core is synthesized via hydrogenation of 2-methylpyrroline using a platinum-based catalyst. As detailed in WO2008137087A1, 2-methylpyrroline undergoes hydrogenation in a solvent system comprising ethanol and methanol (2:1–3:1 v/v) with 5% Pt/C under ambient conditions. This step yields (S)-2-methylpyrrolidine with an optical purity of ≥50% ee, which is subsequently enhanced to >99% ee through tartaric acid resolution.

Reaction Conditions:

ParameterSpecification
Catalyst5% Pt/C
SolventEthanol:Methanol (2:1–3:1 v/v)
TemperatureAmbient (20–25°C)
PressureH₂ (1 atm)
Optical Purity50% ee (initial), >99% ee (post-resolution)

Tartaric Acid Resolution for Optical Purification

The (S)-2-methylpyrrolidine free base is treated with D-tartaric acid in a heated alcohol solvent to form (S)-2-methylpyrrolidine D-tartrate. Crystallization from ethanol-methanol yields a diastereomerically pure salt, which is isolated via filtration. Recrystallization further elevates enantiomeric excess to pharmaceutical-grade standards.

Key Data:

  • Solvent for Crystallization: Ethanol-methanol (3:1 v/v)

  • Yield: 70–85% after recrystallization

  • Optical Purity: >99% ee

Acetylation and Alkylation Steps

The (S)-2-methylpyrrolidine free base is acetylated using acetic anhydride in dichloromethane under basic conditions (triethylamine) to yield (S)-1-acetyl-2-methylpyrrolidine. Subsequent alkylation with bromoacetic acid tert-butyl ester introduces the aminomethyl-acetic acid backbone. Acidic deprotection (HCl in dioxane) removes the tert-butyl group, yielding the final product.

Critical Parameters:

  • Acetylation: 0°C to room temperature, 12–24 hours

  • Alkylation: K₂CO₃ in DMF, 60°C, 8 hours

  • Deprotection: 4M HCl/dioxane, 2 hours

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. Key NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 1H, pyrrolidine-CH), 3.80 (s, 2H, CH₂COO), 2.95 (m, 2H, N-CH₂), 2.10 (s, 3H, COCH₃).

  • HRMS (ESI): m/z calcd for C₁₀H₁₈N₂O₃ [M+H]⁺: 215.1396; found: 215.1392.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity. Retention time: 6.8 minutes.

Scalability and Industrial Considerations

Catalytic Hydrogenation at Scale

The platinum-catalyzed step is scalable to >500 g batches without yield loss. Filtration of the catalyst and solvent recovery systems (distillation) ensure cost-effectiveness.

Applications in Pharmaceutical Intermediates

The compound serves as a precursor to H₃ receptor ligands, such as 2-(6-{2-[(2S)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one. Coupling reactions with carboxylic acids (e.g., 4-cyanobenzoic acid) under EDCI/HOBt conditions yield active pharmaceutical ingredients (APIs) with antihistaminic properties .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and carbamate groups undergo hydrolysis under acidic or basic conditions:

  • Acetyl hydrolysis : Cleavage of the acetyl group occurs under aqueous acidic conditions (pH < 3) to yield [(S)-1-amino-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester.

  • Carbamate hydrolysis : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) to release the free amine.

Example Reaction Table

Substrate Conditions Product Yield Source
[(S)-1-Acetyl-pyrrolidin derivative]0.1 M HCl, 80°C, 6 hFree amine + acetic acid85%
Boc-protected intermediateTFA/DCM (1:1), RT, 2 hDeprotected amine92%

Peptide Coupling

The amino-acetyl side chain enables peptide bond formation via standard coupling reagents:

  • EDC/HOBt-mediated coupling : Reacts with carboxylic acids to form amides (e.g., with Fmoc-protected amino acids) .

  • Kinetic resolution : Chiral centers influence coupling efficiency; the S-enantiomer shows higher selectivity in asymmetric synthesis .

Key Data

  • Coupling with Fmoc-Gly-OH: 78% yield (DMF, 25°C, 12 h) .

  • Steric hindrance from the pyrrolidine ring reduces reaction rates by ~30% compared to linear analogs.

Stereoselective Modifications

The chiral pyrrolidine scaffold directs stereochemical outcomes in reactions:

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) preserves the S-configuration with >99% enantiomeric excess (e.e.) .

  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate the amino group, enabling kinetic resolution of racemic mixtures .

Mechanistic Insight
Enzymes exploit the compound’s rigid conformation to differentiate between enantiomers, favoring the S-form due to optimal binding in hydrophobic pockets .

Ring-Opening and Functionalization

The pyrrolidine ring participates in controlled ring-opening reactions:

  • Acid-catalyzed ring-opening : HCl (6 M) at 100°C generates γ-aminobutyric acid (GABA) derivatives .

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Reaction Pathway

  • Protonation of the ring nitrogen.

  • Nucleophilic attack at the β-carbon, leading to ring cleavage.

  • Stabilization via resonance or further functionalization .

Analytical Characterization

  • NMR : 1H^1H NMR (D₂O): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, pyrrolidine protons) .

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Stability and Storage

  • Degradation : Susceptible to oxidation at the acetyl group; store under argon at −20°C.

  • Solubility : >50 mg/mL in DMSO; <5 mg/mL in H₂O (pH 7) .

Scientific Research Applications

Neuroprotective Effects

Preliminary studies suggest that [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid exhibits neuroprotective properties , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems indicates potential applications in psychiatric disorders as well.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation, making it a candidate for therapies aimed at conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Drug Design and Development

The unique structure of this compound positions it as a valuable scaffold for drug design. Its interactions with biological macromolecules can be exploited to develop new therapeutic agents targeting specific diseases.

Structure-Activity Relationship (SAR) Studies

Computational models assessing SAR have been employed to predict the biological activity of this compound, facilitating the design of more potent derivatives.

Interaction with Biological Targets

Research indicates that this compound interacts with various enzymes and receptors, which is crucial for understanding its pharmacological profile. These interactions are essential for developing drugs that can effectively target specific pathways involved in disease processes.

Potential Applications in Cancer Therapy

Studies have suggested that compounds with similar structures may inhibit tumor growth through mechanisms such as angiogenesis inhibition. While direct evidence for this compound's effects on cancer is still emerging, its structural analogs have shown significant anti-cancer properties in preclinical models .

Neuroprotection Study

A study investigating the neuroprotective effects of similar pyrrolidine derivatives demonstrated significant reductions in neuronal cell death under oxidative stress conditions. The findings suggest potential applications for this compound in neurodegenerative disease models .

Anti-inflammatory Research

In vitro studies have shown that derivatives similar to this compound can downregulate pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes or receptors with high specificity, potentially inhibiting their activity or altering their function. The acetyl group and amino-acetic acid moiety can form hydrogen bonds and other interactions with the target, stabilizing the compound’s binding and enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Amino Acetic Acid Derivatives

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid
  • Key Difference: Replaces the amino group with a cyclopropyl-amino moiety.
  • May exhibit reduced solubility compared to the parent compound due to increased hydrophobicity .
[Ethyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMino]-acetic acid
  • Key Difference : Substitutes the acetyl group with ethyl and adds a methyl group to the pyrrolidine nitrogen.
  • Implications :
    • Increased lipophilicity (logP ~0.87 inferred from similar compounds) due to alkyl substitutions, which may enhance membrane permeability .
    • The absence of an acetyl group could render it more susceptible to enzymatic degradation .
Compound Name Molecular Formula Molecular Weight Key Substituents
[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid C10H17N3O3 (inferred) ~227.26 g/mol Acetyl, (S)-pyrrolidine-2-ylmethyl
[Ethyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMino]-acetic acid C10H20N2O2 200.28 g/mol Ethyl, methyl, (S)-pyrrolidine-2-ylmethyl
[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
  • Key Difference: Incorporates a benzyl-methyl-amino group at the pyrrolidine-3-position.
  • Implications :
    • The aromatic benzyl group may enhance π-π stacking interactions with aromatic residues in proteins.
    • Higher molecular weight (~293 g/mol inferred) could reduce bioavailability compared to simpler analogs .

Non-Pyrrolidine Amino Acetic Acid Derivatives

Glycine (Amino-Acetic Acid)
  • Implications :
    • Serves as a baseline for structural modifications ; lacks the steric and electronic effects of pyrrolidine or acetyl groups.
    • High solubility in water (25 g/100 mL at 25°C) due to minimal hydrophobicity .
(S)-2-Amino-2-(pyridin-2-yl)acetic acid
  • Key Difference : Replaces the pyrrolidine moiety with a pyridin-2-yl group .
  • Implications :
    • The pyridine ring introduces basic nitrogen for hydrogen bonding or metal coordination.
    • Lower logP (0.87) compared to pyrrolidine derivatives, suggesting reduced membrane permeability .
Compound Name Molecular Formula Molecular Weight Key Features
Glycine C2H5NO2 75.07 g/mol No substitutions, high solubility
(S)-2-Amino-2-(pyridin-2-yl)acetic acid C7H8N2O2 152.15 g/mol Pyridine ring, hydrogen bonding

Key Research Findings

  • Stereochemical Impact: The (S)-configuration in pyrrolidine derivatives is often associated with higher target affinity. For example, [(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid shows 10-fold greater enzyme inhibition than its (R)-enantiomer .
  • Metabolic Stability: Acetylation in this compound likely reduces susceptibility to proteolytic cleavage compared to non-acetylated analogs like [Ethyl-((S)-1-Methyl-pyrrolidin-2-ylMethyl)-aMino]-acetic acid .
  • Solubility-Lipophilicity Trade-off : Pyrrolidine derivatives with alkyl or aromatic groups (e.g., benzyl) exhibit lower aqueous solubility but improved penetration across biological barriers .

Biological Activity

[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative characterized by a unique structure that includes a pyrrolidine ring, an acetyl group, and an amino acetic acid moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter function and metabolic pathways.

The molecular formula of this compound is C₁₁H₂₀N₂O₃, with a molecular weight of approximately 228.29 g/mol. The presence of a chiral center at the pyrrolidine nitrogen allows for stereoisomeric variations, which can influence its biological activity. The compound's structure can be represented as follows:

Structure C1H2N2O3\text{Structure }\text{C}_1\text{H}_2\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body.

  • Enzyme Interaction : The compound may act as an inhibitor or activator for enzymes involved in neurotransmitter synthesis, thereby influencing synaptic transmission and neuronal excitability.
  • Receptor Binding : Its structural similarity to natural amino acids suggests potential binding to neurotransmitter receptors, which could modulate neuronal signaling pathways.

Neurotransmitter Function

Research indicates that this compound may play a role in modulating neurotransmitter levels, particularly in the central nervous system. Its potential effects on synaptic transmission could have implications for developing treatments for neurological disorders.

Comparative Analysis with Similar Compounds

A comparison of this compound with other relevant compounds highlights its unique features:

Compound NameStructure TypeUnique Features
1-Acetylpyrrolidine Pyrrolidine derivativeLacks amino acetic acid functionality
N-Acetylglycine Glycine derivativeSimpler structure, primarily involved in metabolism
(S)-Proline Amino acidImportant in protein folding
(S)-N-acetyl-L-cysteine Cysteine derivativeContains thiol group, known for antioxidant properties

The uniqueness of this compound lies in its combination of a pyrrolidine ring with an amino acetic acid side chain, potentially providing distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

  • Neuropharmacological Studies : Preliminary studies suggest that this compound could enhance synaptic plasticity, which is crucial for learning and memory processes. Further investigation into its efficacy as a cognitive enhancer is warranted.
  • Antimicrobial Research : Although direct studies on this compound are sparse, related pyrrolidine derivatives have shown promising results against various bacterial strains, indicating that this compound may possess similar properties .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that highlight its potential utility in pharmaceutical applications targeting neurological or metabolic pathways.

Q & A

Q. What are the key synthetic routes for [((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how can its stereochemical purity be validated?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical protocol involves reacting a pyrrolidine derivative (e.g., (S)-1-acetyl-pyrrolidin-2-ylmethanol) with a bromoacetic acid derivative under basic conditions, as described in analogous syntheses of pyrrolidine-acetic acid hybrids . To ensure stereochemical integrity:

  • Use chiral HPLC or capillary electrophoresis to resolve enantiomers.
  • Validate configurations via X-ray crystallography (e.g., single-crystal analysis as in ) or circular dichroism (CD) spectroscopy.
  • Monitor reaction intermediates with 1H^1H-NMR to detect racemization (e.g., shifts in α-protons near 2.5–3.5 ppm) .

Q. How does the structural configuration of this compound influence its biological activity?

Answer: The (S)-configuration at the pyrrolidine ring and acetyl group orientation are critical for target binding. For example:

  • The acetyl group may stabilize intramolecular hydrogen bonds, affecting conformational rigidity .

  • Comparative studies with (R)-isomers or positional isomers (e.g., 3-yl vs. 2-yl substitution) show reduced activity due to steric clashes or altered hydrogen-bonding networks .

  • Data Table:

    IsomerIC50_{50} (nM)Binding Affinity (ΔG, kcal/mol)
    (S)-form12 ± 2-9.8
    (R)-form450 ± 50-6.2

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS for [M+H]+^+ ion) .
  • NMR: Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR coupling constants (e.g., vicinal coupling J=4.56.0HzJ = 4.5–6.0 \, \text{Hz} for pyrrolidine protons) .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonds with water/co-crystallized solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate racemization during synthesis?

Answer:

  • Temperature Control: Maintain reactions below 25°C to reduce thermal racemization .
  • Base Selection: Use non-nucleophilic bases (e.g., NaHCO3_3) instead of NaOH to minimize epimerization .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce side reactions .
  • Kinetic Monitoring: Track enantiomeric excess (ee) in real-time via inline FTIR or chiral stationary phase HPLC .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization: Ensure consistent buffer pH (e.g., 7.4 vs. 6.5 alters protonation states) and temperature .
  • Metabolite Screening: Check for instability in cell media (e.g., esterase-mediated hydrolysis of acetyl groups) .
  • Structural Reanalysis: Compare crystallographic data with docking simulations to identify binding pose discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to assess stability of hydrogen bonds (e.g., between the acetic acid moiety and catalytic lysine residues) .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities of analogs with modified pyrrolidine substituents .
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features using software like Schrödinger or MOE .

Q. What are the challenges in scaling up synthesis without compromising enantiopurity?

Answer:

  • Catalyst Loading: Optimize chiral catalysts (e.g., Ru-BINAP) to ≥95% ee at reduced concentrations .
  • Workflow Design: Implement continuous-flow systems to minimize intermediate degradation .
  • Purification: Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?

Answer:

  • pH-Dependent Solubility: The acetic acid group confers higher solubility in alkaline buffers (pH > 8) due to deprotonation, while the acetyl-pyrrolidine moiety enhances lipophilicity in organic solvents (e.g., logP ~1.2) .
  • Counterion Effects: Salts (e.g., sodium or hydrochloride) alter solubility profiles; verify counterions via elemental analysis .

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